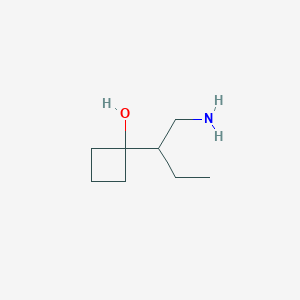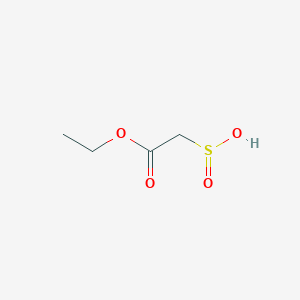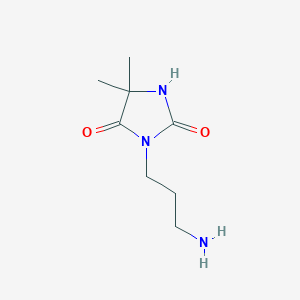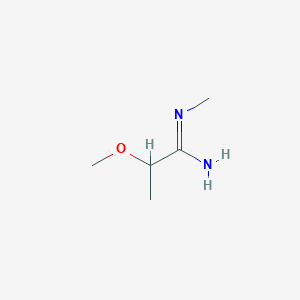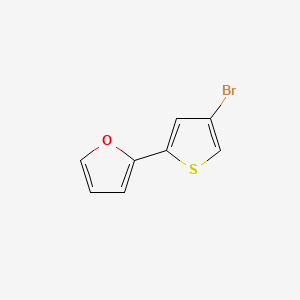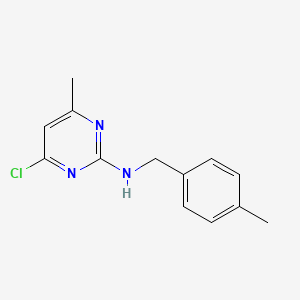
4-chloro-6-methyl-N-(4-methylbenzyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-methyl-N-(4-methylbenzyl)pyrimidin-2-amine is a pyrimidine derivative with a molecular formula of C13H14ClN3 and a molecular weight of 247.72 g/mol . This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a 4-methylbenzyl group attached to the nitrogen atom at the 2nd position of the pyrimidine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-N-(4-methylbenzyl)pyrimidin-2-amine typically involves the nucleophilic substitution of 4-chloro-6-methylpyrimidine with 4-methylbenzylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-6-methyl-N-(4-methylbenzyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Substitution Reactions: The methyl group at the 6th position can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Corresponding amines.
Aplicaciones Científicas De Investigación
4-chloro-6-methyl-N-(4-methylbenzyl)pyrimidin-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-chloro-6-methyl-N-(4-methylbenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Shares the pyrimidine core structure but lacks the 4-methylbenzyl group.
4-chloro-6-methyl-2-pyrimidinamine: Similar structure but without the N-(4-methylbenzyl) substitution.
Uniqueness
4-chloro-6-methyl-N-(4-methylbenzyl)pyrimidin-2-amine is unique due to the presence of the 4-methylbenzyl group, which can significantly influence its chemical reactivity and biological activity compared to other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C13H14ClN3 |
|---|---|
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H14ClN3/c1-9-3-5-11(6-4-9)8-15-13-16-10(2)7-12(14)17-13/h3-7H,8H2,1-2H3,(H,15,16,17) |
Clave InChI |
MYBLTCNCCBKABZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC2=NC(=CC(=N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


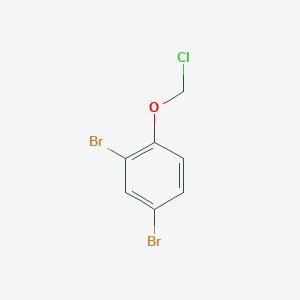
![2-{[1-(3-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13208632.png)

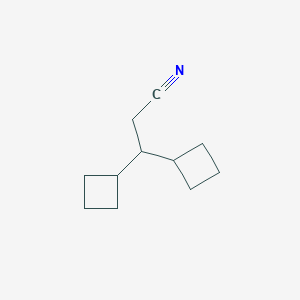
![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13208656.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methoxyethan-1-one](/img/structure/B13208664.png)

![N-[2,4-bis(morpholin-4-yl)phenyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B13208675.png)
